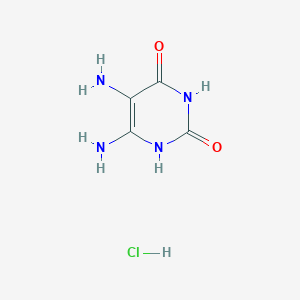
(4-(Ethylthio)phenyl)(3-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylthio)-3’-fluorobenzhydrol is an organic compound characterized by the presence of an ethylthio group and a fluorine atom attached to a benzhydrol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3’-fluorobenzhydrol typically involves the introduction of the ethylthio group and the fluorine atom onto a benzhydrol backbone. One common method involves the reaction of 4-(ethylthio)benzaldehyde with a fluorinated reagent under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylthio)-3’-fluorobenzhydrol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-(Ethylthio)-3’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the benzhydrol structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler benzhydrol derivatives.
科学的研究の応用
4-(Ethylthio)-3’-fluorobenzhydrol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Ethylthio)-3’-fluorobenzhydrol involves its interaction with specific molecular targets and pathways. The ethylthio group and fluorine atom can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-(Methylthio)-3’-fluorobenzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4-(Ethylthio)-3’-chlorobenzhydrol: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Ethylthio)-3’-bromobenzhydrol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
4-(Ethylthio)-3’-fluorobenzhydrol is unique due to the combination of the ethylthio group and the fluorine atom, which can impart distinct chemical and biological properties
特性
分子式 |
C15H15FOS |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
(4-ethylsulfanylphenyl)-(3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H15FOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
InChIキー |
QEMSNYIOMVSNKZ-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
正規SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-[(3R,6S)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1635127.png)
